N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit various biological activities, making it a subject of interest in pharmaceutical research. The compound's IUPAC name reflects its intricate molecular structure, which includes a pyridine ring substituted with halogens and an ethylamino group, alongside a cyanoacetamide moiety.
The compound is cataloged under the Chemical Abstracts Service number 842144-04-1 and has been documented in various chemical databases, including PubChem and the European Chemicals Agency. These sources provide extensive data on its synthesis, properties, and potential applications in scientific research.
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide is classified as a heterocyclic compound due to the presence of a nitrogen-containing pyridine ring. It is also categorized under amides due to the cyanoacetamide functional group. This classification is significant as it informs researchers about the compound's reactivity and potential interactions with biological systems.
The synthesis of N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide typically involves multi-step organic reactions. One common method is the reaction of 5-bromo-2-chloro-4-(ethylamino)pyridine with cyanoacetic acid or its derivatives under basic conditions. This process often requires careful control of temperature and pH to ensure optimal yield and purity.
The molecular formula of N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide is C10H10BrClN4O. Its structure features:
The molecular weight of this compound is approximately 317.57 g/mol. The arrangement of atoms within the molecule suggests potential sites for chemical reactions, particularly at the halogen-substituted positions.
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide can undergo several types of chemical reactions:
The specific conditions for these reactions depend on the desired outcome, including temperature, solvent choice, and reaction time.
The mechanism of action for N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide largely relates to its interaction with biological targets:
Research indicates that compounds with similar structures exhibit activities such as antimicrobial and anticancer properties, suggesting that this compound could possess similar therapeutic potentials.
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide is expected to exhibit:
Key chemical properties include:
Relevant data on boiling points or melting points are not extensively documented but can be inferred based on similar compounds.
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide has promising applications in:
This compound exemplifies the ongoing research efforts aimed at discovering effective therapeutic agents through innovative synthetic strategies.
N-(5-Bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide (CAS: 842144-04-1) represents a structurally complex pyridine derivative of significant interest in contemporary drug discovery. Characterized by the molecular formula C₁₀H₁₀BrClN₄O and molecular weight 317.57 g/mol, its structure features a polyhalogenated pyridine core strategically functionalized with ethylamino and cyanoacetamide groups . The SMILES string (O=C(NC1=C(NCC)C(Br)=CN=C1Cl)CC#N precisely captures its molecular connectivity, revealing three distinct pharmacophoric elements: 1) a dihalogenated pyridine ring (5-bromo, 2-chloro), 2) an ethylamino side chain at position 4, and 3) a 2-cyanoacetamide moiety at position 3 . This deliberate arrangement of electron-withdrawing (halogens, cyano) and electron-donating (ethylamino) groups creates a polarized electronic environment conducive to both synthetic elaboration and biological interaction. As a solid under standard conditions with defined hazard profiles (H302, H315, H319, H335), it demands careful handling but offers substantial chemical versatility . Its emergence reflects ongoing efforts to exploit pyridine's privileged status in medicinal chemistry through targeted polyfunctionalization.
Property | Value |
---|---|
CAS Registry Number | 842144-04-1 |
Molecular Formula | C₁₀H₁₀BrClN₄O |
Molecular Weight | 317.57 g/mol |
SMILES | O=C(NC1=C(NCC)C(Br)=CN=C1Cl)CC#N |
Hazard Statements | H302, H315, H319, H335 |
The synthetic lineage of N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide is rooted in the systematic evolution of pyridine chemistry over the past century. Early pyridine synthesis (e.g., Hantzsch, Guareschi) focused on constructing the core heterocycle but offered limited regiocontrol for polyfunctionalization. The development of advanced halogenation techniques and nucleophilic aromatic substitution (SNAr) protocols enabled precise decoration of the pyridine ring at specific positions, setting the stage for compounds like this. Its synthesis likely proceeds through sequential functionalization of a precursor such as 5-bromo-2-chloro-3-aminopyridine or 5-bromo-2,4-dichloropyridine [3] [6]. The critical ethylamino group at position 4 is typically installed via SNAr displacement of a para-chlorine by ethylamine, exploiting the activation by the ortho-chlorine and ring nitrogen. Subsequent acylation at the position 3 amino group with 2-cyanoacetic acid derivatives (e.g., cyanoacetic acid in the presence of coupling agents) yields the target molecule [6]. This regioselective approach exemplifies modern strategies in heterocyclic chemistry where halogen atoms serve as synthetic handles for sequential diversification. Analogous routes are employed for structurally related intermediates like 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8), demonstrating the broader applicability of SNAr in nitrogen heterocycle functionalization [6].
Intermediate CAS | Structure | Role in Synthesis |
---|---|---|
405224-23-9 | 5-Bromo-2-chloro-3-cyanopyridine | Core halogenated pyridine scaffold [3] |
1247490-86-3 | 5-Bromo-2-chloro-N-ethylpyridine-3-sulfonamide | Demonstrates alternative N-ethyl installation [4] |
733039-20-8 | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Illustrates SNAr on analogous pyrimidine [6] |
N-(5-Bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide occupies a strategic niche as a "bridging scaffold" in modern drug design, primarily due to its capacity for divergent synthetic elaboration into targeted pharmacophores. Its structure embodies key features of privileged medicinal chemistry motifs: 1) The dihalogenated pyridine core is a proven kinase inhibitor scaffold (e.g., dasatinib analogs) [5], 2) The ethylamino group mimics side chains in receptor antagonists (e.g., histamine H2 receptor blockers like nizatidine) [5], and 3) The 2-cyanoacetamide moiety offers a versatile handle for cyclization reactions to form fused heterocyclic systems prevalent in bioactive molecules. This multifunctionality enables its transformation into diverse pharmacologically active structures. The bromine atom at position 5 is particularly valuable for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), allowing introduction of aryl, heteroaryl, or amino groups to modulate target affinity, solubility, or metabolic stability [8]. The chlorine at position 2 can undergo further SNAr for installing additional functional complexity. Notably, the ethylamino group enhances solubility relative to unsubstituted amino groups while maintaining hydrogen-bonding potential. This compound and its analogs (e.g., 5-bromo-2-chloro-3-cyanopyridine, CAS 405224-23-9) are frequently employed as intermediates in synthesizing kinase inhibitors, epigenetic modulators (EZH2 inhibitors), and antibacterial agents where the pyridine core acts as a bioisostere for phenyl rings, offering improved solubility and altered binding interactions [3] [8]. Its structural similarity to fragments found in clinical candidates like GSK690693 (CAS 937174-76-0) underscores its pharmacophoric value [9].
Structural Feature | Potential Medicinal Chemistry Role |
---|---|
5-Bromo Pyridine | Site for cross-coupling; electron-withdrawing group; potential halogen bonding |
2-Chloro Pyridine | Site for SNAr; activation for nucleophilic displacement |
4-Ethylamino Group | Hydrogen bond donor/acceptor; solubility modulator; mimic of bioactive amines |
3-(2-Cyanoacetamide) | Versatile handle for cyclizations; hydrogen bonding; dipole contributor |
Despite its synthetic utility, significant knowledge gaps surround N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide, particularly concerning its fundamental reactivity profile and biological interactions. A primary unresolved question involves the electronic interplay between its substituents and the resulting impact on SNAr kinetics. While ortho-chlorine is typically activated towards displacement by ring nitrogen, the simultaneous presence of the strongly electron-withdrawing cyanoacetamide group ortho/para to the chlorine and the electron-donating ethylamino group para to it creates a complex electronic environment. Experimental and computational studies quantifying the relative rates of chlorine displacement at position 2 under varying conditions are lacking [4]. Furthermore, the metabolic fate of this scaffold remains largely unexplored. Predictive ADME/Tox studies focusing on potential metabolic soft spots (e.g., oxidation of the ethyl group, hydrolysis of the acetamide, or glutathione adduct formation with the halogenated pyridine) are absent but crucial for assessing its viability as a lead compound precursor .
The propensity of the 2-cyanoacetamide group towards intramolecular cyclization or intermolecular reactions under physiological conditions represents another significant gap. Could it cyclize onto the ethylamino group or the pyridine nitrogen under specific pH conditions to form novel heterocycles? Understanding this reactivity is essential for interpreting biological screening results. Mechanistic details of its interaction with biological targets are also unknown. While structurally related fragments appear in kinase and epigenetic modulators (e.g., EZH2 inhibitors like those described in WO2014151142A1), specific binding mode data or structure-activity relationship (SAR) studies directly involving this exact scaffold are not publicly available [8]. Finally, the solid-state behavior, including polymorphism and stability under various storage conditions, although indicated as stable under recommended settings for analogs [3], has not been rigorously characterized for this specific compound, impacting its handling and formulation in advanced research. Addressing these gaps through detailed physicochemical profiling, computational modeling, and targeted biological assays is critical for unlocking its full potential in drug discovery.
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7